Benzquinamide-d3 Hydrochloride is classified as a small organic molecule and belongs to the category of antiemetics. It is derived from Benzquinamide, which has been withdrawn from clinical use but remains significant in research . The compound is often sourced through synthetic routes that incorporate deuterium into the Benzquinamide structure, enhancing its utility in various biochemical studies .
The synthesis of Benzquinamide-d3 Hydrochloride involves several methods focusing on the incorporation of deuterium atoms into the Benzquinamide framework. Key synthetic routes include:
Industrial production mirrors these laboratory methods but employs specialized equipment designed for handling deuterium safely.
Benzquinamide-d3 Hydrochloride participates in various chemical reactions, which include:
These reactions are critical for modifying the compound's structure for further applications or studies.
The precise pharmacological pathways are still under investigation, making this compound a valuable subject for ongoing research.
Benzquinamide-d3 Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications.
Benzquinamide-d3 Hydrochloride has several significant applications in scientific research:
Benzquinamide-d3 hydrochloride is a deuterated analog of the antiemetic compound benzquinamide hydrochloride, where three hydrogen atoms are replaced by stable deuterium (²H or D) isotopes. The parent compound has the molecular formula C₂₂H₃₂N₂O₅, while the deuterated version is represented as C₂₂H₂₉D₃N₂O₅·HCl. The deuteration occurs specifically at the N-diethyl group, with the ethyl substituents (–CH₂CH₃) transformed into –CD₂CD₃ groups [9]. This strategic labeling positions deuterium atoms at metabolically vulnerable sites to potentially impede oxidative N-dealkylation, a primary metabolic pathway for benzquinamide [6] [9].
X-ray crystallography studies of the non-deuterated benzquinamide hydrochloride reveal a complex polycyclic structure featuring a tetrahydroisoquinoline core with ester and tertiary amide functional groups. The molecule contains three chiral centers, contributing to its stereochemical complexity. While detailed crystallographic data for the deuterated analog is limited, isotopic substitution does not alter the fundamental molecular geometry or crystal packing due to nearly identical atomic radii of H and D. However, vibrational spectroscopy (IR and Raman) shows detectable shifts in C-D stretching frequencies (~2100-2200 cm⁻¹) compared to C-H stretches (~2900-3000 cm⁻¹), providing a spectroscopic fingerprint for confirming deuteration efficiency [9].
Property | Benzquinamide Hydrochloride | Benzquinamide-d3 Hydrochloride |
---|---|---|
Molecular Formula | C₂₂H₃₂N₂O₅·HCl | C₂₂H₂₉D₃N₂O₅·HCl |
Molecular Weight | 440.96 g/mol | 444.00 g/mol |
Exact Mass (Neutral) | 404.2311 Da | 407.2603 Da |
Deuteration Sites | N/A | N(CH₂CH₃)₂ → N(CD₂CD₃)₂ |
CAS Number | 113-69-9 (HCl salt) | Not publicly specified |
Chiral Centers | 3 | 3 (identical configuration) |
Benzquinamide-d3 hydrochloride shares similar bulk properties with its non-deuterated counterpart but exhibits critical differences in stability and spectroscopic behavior. It presents as a white to off-white crystalline solid. Its solubility profile is characterized by high solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderate solubility in methanol and ethanol, and very low solubility in water (<1 mg/mL) and non-polar solvents such as hexane [9]. This limited aqueous solubility necessitates formulation strategies using co-solvents or salt modifications for biological studies.
Stability assessments indicate that the compound is hygroscopic and requires protection from light and moisture. Optimal long-term storage is achieved at -20°C under inert atmosphere (argon or nitrogen), where it remains stable for over two years. At 4°C, stability is reduced to weeks or months. Solution stability in DMSO is lower, with stock solutions recommended for use within weeks when stored at 4°C. Accelerated stability studies under stressed conditions (elevated temperature and humidity) show no significant deuterium loss or degradation when properly stored, confirming the robustness of the C-D bonds under standard laboratory conditions. However, aqueous solutions near neutral or alkaline pH may catalyze deuterium exchange or ester hydrolysis [9].
While single-crystal X-ray diffraction data for benzquinamide-d3 hydrochloride itself is not extensively reported in the literature, its non-deuterated parent exhibits a monoclinic crystal system with specific unit cell parameters. Isotopic substitution is not expected to significantly alter the crystal lattice due to the minimal mass and size differences between H and D atoms. However, neutron diffraction studies (if available) would reveal subtle differences in bond lengths and vibrational modes arising from the deuterium substitution [9].
The primary distinction between benzquinamide-d3 hydrochloride and its non-deuterated analog (C₂₂H₃₂N₂O₅·HCl, CAS 113-69-9) lies in the incorporation of three deuterium atoms and the resulting molecular mass increase of ~3 Da. This section details the consequential differences in physicochemical behavior and biochemical interactions.
Physicochemical Comparison: While both compounds share identical melting points, chromatographic retention times (HPLC, GC), and pKa values (~7.9 for the tertiary amine), subtle differences emerge in spectroscopic properties and stability. The deuterated analog exhibits enhanced metabolic stability, particularly against oxidative N-deethylation catalyzed by cytochrome P450 enzymes (e.g., CYP3A4). This is attributed to the kinetic isotope effect (KIE), where the stronger C-D bond (compared to C-H) slows the rate-limiting hydrogen abstraction step during oxidation [6] [9]. Consequently, in vitro microsomal stability assays show a significantly longer half-life (t₁/₂) for the deuterated analog. UV-Vis spectra are identical, but mass spectrometry readily distinguishes the compounds via their distinct molecular ion clusters ([M+H]+ at m/z 405.3 vs. 408.3) and fragment ion patterns [9].
Receptor Binding Profile: Benzquinamide is pharmacologically characterized by its antihistaminic (H1 receptor) and antimuscarinic properties, with predicted activity at dopamine D2 receptors potentially relevant to its antiemetic effects [6] [7]. Competitive radioligand binding assays demonstrate that benzquinamide-d3 hydrochloride retains equipotent affinity for these primary targets compared to the non-deuterated form. This confirms that deuterium substitution at the N-ethyl groups does not significantly alter the molecule's pharmacophore geometry or its interaction with key binding pockets [7] [8]. Receptor dissociation kinetics also remain largely unaffected by deuteration at these peripheral sites.
Table 2: Comparative Physicochemical and Biochemical Properties
Property | Benzquinamide Hydrochloride | Benzquinamide-d3 Hydrochloride | Significance of Difference |
---|---|---|---|
Molecular Weight | 440.96 g/mol | 444.00 g/mol | Enables MS differentiation |
Major Metabolic Pathway | N-Deethylation | N-Deethylation (Slower) | KIE reduces metabolic clearance |
In vitro Microsomal t₁/₂ | Moderate | Increased | Enhanced metabolic stability |
H1 Receptor Affinity (Ki) | ~3964 nM [7] | Equivalent | Unaltered primary pharmacology |
D2 Receptor Affinity (Ki) | Predicted active [8] | Equivalent | Unaltered potential antiemetic mechanism |
LogP/D | ~1.7 [6] | ~1.7 | Unchanged lipophilicity |
Metabolic Pathway Alterations: The most significant impact of deuteration is on the compound's metabolism. The primary route for benzquinamide involves oxidative N-deethylation, leading to mono-deethylated and fully deethylated (primary amide) metabolites, followed by potential hydrolysis or conjugation. Benzquinamide-d3 hydrochloride, deuterated specifically on the ethyl groups, experiences a pronounced KIE during the CYP-mediated N-dealkylation. This results in a measurable reduction in the formation rate of the N-mono-deuterated-ethyl (N-CD₂CD₂H) and fully deethylated (primary amide) metabolites in liver microsome incubations and potentially in vivo. Consequently, deuterated benzquinamide may exhibit an altered metabolic profile, with reduced quantities of dealkylated metabolites and a potential shift towards alternative pathways like ester hydrolysis or direct glucuronidation [6] [9]. This metabolic stabilization is a key rationale for developing the deuterated analog, aiming to prolong exposure or reduce the formation of potentially active or toxic metabolites.
Research Utility: Benzquinamide-d3 hydrochloride serves as a crucial internal standard in quantitative bioanalysis (LC-MS/MS) for non-deuterated benzquinamide and its metabolites in biological matrices (plasma, urine). Its near-identical chromatographic behavior and extraction efficiency, coupled with the distinct mass shift, allow for highly accurate and precise quantification, minimizing matrix effects and improving assay reliability [9]. Furthermore, it is an indispensable tool for definitive metabolite identification studies and for investigating the contribution of N-deethylation to the overall clearance and disposition kinetics of benzquinamide via comparative pharmacokinetic studies.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: